molecular formula C16H20FNO4S2 B2824025 4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide CAS No. 2097914-35-5

4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide

Cat. No.: B2824025
CAS No.: 2097914-35-5
M. Wt: 373.46
InChI Key: RKQYGZQUGUJJGH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with ethoxy (C₂H₅O) and fluoro (F) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to a branched alkyl chain containing a hydroxyl group and a thiophen-3-ylmethyl substituent.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4S2/c1-3-22-15-5-4-13(8-14(15)17)24(20,21)18-11-16(2,19)9-12-6-7-23-10-12/h4-8,10,18-19H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQYGZQUGUJJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CC2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse structural features, which include an ethoxy group, a fluorine atom, a hydroxy group, and a thiophene moiety attached to a benzenesulfonamide core. The compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C16H20FNO4S2C_{16}H_{20}FNO_4S_2 with a molecular weight of approximately 373.46 g/mol. Its unique structure allows for significant chemical reactivity and potential biological interactions.

FeatureDescription
Molecular FormulaC₁₆H₂₀FNO₄S₂
Molecular Weight373.46 g/mol
Key Functional GroupsEthoxy, Fluoro, Hydroxy, Thiophene

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. The presence of the thiophene ring enhances its electron-rich character, potentially improving its binding affinity to biological targets.

The compound is hypothesized to interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. Studies suggest that the sulfonamide moiety plays a crucial role in its biological activity by facilitating interactions with target proteins.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Receptor Interactions : Interaction studies have demonstrated that the compound can bind to specific receptors involved in cellular signaling pathways, which may lead to novel therapeutic strategies for diseases such as cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
4-Ethoxy-N-(2-hydroxyethyl)benzenesulfonamideLacks thiophene; simpler structure
4-Fluoro-N-(2-hydroxy-naphthalen-1-yl)benzenesulfonamideContains naphthalene moiety; no thiophene
SulfanilamideClassic sulfonamide; lacks fluorine and thiophene

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

  • Ethoxy-fluoro substitution on the benzene ring.
  • Hydroxypropyl-thiophen-3-ylmethyl side chain .
    Comparisons focus on analogs with sulfonamide cores, thiophen substituents, or similar alkyl-hydroxy motifs.

Structural and Functional Analogues

Table 1: Comparison of Key Compounds
Compound Name Core Structure Substituents Notable Features Potential Implications
4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide Benzene sulfonamide 4-ethoxy, 3-fluoro; hydroxypropyl-thiophen-3-ylmethyl High polarity (hydroxy group), moderate lipophilicity (ethoxy, thiophen) Enhanced solubility and target engagement via H-bonding
4-ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide () Benzene sulfonamide 4-ethyl; pyrazolyl-thiophen-2-yl Increased aromaticity (pyrazole, phenyl) Possible improved metabolic stability but reduced solubility
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Aminopropanol Thiophen-2-yl, methylamino Polar side chain with amine and alcohol Potential for CNS activity due to amine group
Patented β₂ agonist derivatives () Phenethylamine Hydroxy, hydroxymethylphenyl, thiophen-methyl Designed for β₂ adrenergic receptor agonism Highlights therapeutic relevance of thiophen and hydroxy motifs

Physicochemical and Pharmacokinetic Insights

  • Polarity and Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to the ethyl-substituted analog in . However, the ethoxy and thiophen groups may offset this by increasing lipophilicity .
  • Metabolic Stability: The fluoro substituent in the target compound likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., ’s aminopropanol derivative) .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step organic reactions, starting with sulfonylation of the benzene ring followed by coupling with the hydroxypropyl-thiophene moiety. Key steps include:

  • Sulfonamide formation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-amino-2-[(thiophen-3-yl)methyl]propan-1-ol under basic conditions (e.g., triethylamine) in anhydrous THF .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (30–70%) to isolate the product. Confirmation via 1^1H/13^13C NMR and HPLC-MS is critical to ensure purity (>95%) .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • Spectroscopic techniques : NMR (1^1H, 13^13C, 19^19F) to confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolve crystal structure to validate spatial arrangement of the thiophene and sulfonamide groups, as demonstrated for analogous sulfonamide derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C17_{17}H21_{21}FNO4_4S2_2) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition activity?

The sulfonamide group acts as a hydrogen-bond donor/acceptor, targeting catalytic residues in enzymes like carbonic anhydrase or kinase domains. Molecular docking studies (using AutoDock Vina) suggest:

  • Thiophene interactions : The thiophen-3-yl group engages in π-π stacking with hydrophobic enzyme pockets, enhancing binding affinity .
  • Fluoro/ethoxy effects : The electron-withdrawing fluoro group increases electrophilicity, while the ethoxy moiety modulates solubility and membrane permeability . Validate via in vitro enzymatic assays (e.g., fluorescence-based inhibition assays) and compare IC50_{50} values with structurally similar analogs .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Conflicting solubility reports may arise from polymorphic forms or solvent-dependent aggregation. Strategies include:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and powder XRD to identify stable crystalline forms .
  • Solubility enhancement : Co-solvency (e.g., PEG-400/water mixtures) or nanoformulation (liposomes) to improve bioavailability .
  • In silico modeling : Predict logP and solubility parameters via tools like COSMO-RS, cross-referenced with experimental shake-flask data .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Functional group variation : Synthesize analogs with substituted thiophenes (e.g., 2-thienyl vs. 3-thienyl) or modified sulfonamide linkers (e.g., N-methylation) .
  • Biological testing : Parallel assessment of antimicrobial (MIC assays) and anti-inflammatory (COX-2 inhibition) activities to correlate substituent effects with efficacy .
  • Data analysis : Multivariate regression models (e.g., PLS) to quantify contributions of steric/electronic parameters to activity .

Methodological Considerations

Q. How can catalytic reductive cyclization be applied to synthesize related heterocyclic analogs?

Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) enables the formation of fused thiophene-sulfonamide systems. Key parameters:

  • Catalyst optimization : Pd(OAc)2_2/Xantphos in DMF at 100°C for 12 hours achieves >80% yield .
  • Substrate scope : Nitroarene precursors with electron-withdrawing groups (e.g., -CF3_3) enhance cyclization efficiency .

Q. What analytical techniques are critical for resolving reaction intermediates in multi-step syntheses?

  • Real-time monitoring : ReactIR spectroscopy tracks intermediate formation (e.g., sulfonyl chloride → sulfonamide conversion) .
  • LC-MS/MS : Identifies transient species (e.g., hydroxylamine byproducts) with high sensitivity .

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